molecular formula C10H7F2NO2 B13728928 Methyl 3,5-difluoro-1H-indole-2-carboxylate

Methyl 3,5-difluoro-1H-indole-2-carboxylate

Cat. No.: B13728928
M. Wt: 211.16 g/mol
InChI Key: WQNNFEJQRGJMSB-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-1H-indole-2-carboxylate is a fluorinated indole derivative serving as a versatile building block in medicinal chemistry and drug discovery. The indole-2-carboxylate scaffold is a recognized privileged structure in pharmaceutical research due to its presence in a wide range of biologically active compounds . Strategic introduction of fluorine atoms, such as at the 3 and 5 positions, is a common practice to fine-tune a molecule's properties, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets . This makes such derivatives particularly valuable for constructing novel therapeutic agents. Recent research highlights the significant potential of difluoroindole-based structures in oncology, specifically in the development of antitumour agents. Compounds featuring a difluoroindole nucleus have demonstrated potent and selective inhibitory activities against the viability and proliferation of paediatric glioblastoma and other brain tumour cell lines in vitro . As a key synthetic intermediate, this compound can be utilized in various cross-coupling reactions and further functionalized, for instance, by hydrolysis of the methyl ester to the corresponding carboxylic acid or its conversion to critical pharmacophores like indole-2-carboxamides . It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 3,5-difluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3

InChI Key

WQNNFEJQRGJMSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Indole-2-carboxylates

The synthesis of indole-2-carboxylate derivatives typically begins from substituted indole-2-carboxylic acids or indole precursors that can be functionalized to introduce the ester group at position 2. Esterification of the carboxylic acid is commonly performed under acidic conditions using methanol and concentrated sulfuric acid or other acid catalysts to yield the corresponding methyl ester.

Fluorination at the 3 and 5 Positions of the Indole Ring

Selective fluorination on the indole ring is a critical step. Fluorine atoms at the 3 and 5 positions can be introduced via electrophilic fluorination reagents or by starting from appropriately fluorinated indole precursors.

  • Starting from Fluorinated Indole Precursors: 5-fluoroindole derivatives can be used as starting materials, which are then further functionalized at the 3 position. For example, 5-fluoroindole-2-carboxylic acid can be esterified to methyl 5-fluoroindole-2-carboxylate, followed by selective bromination at the 3 position and subsequent fluorination or substitution to introduce the 3-fluoro substituent.

  • Electrophilic Fluorination: Direct fluorination at the 3 position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to avoid over-fluorination or degradation of the indole ring.

Specific Synthetic Route Example

Based on analogous synthetic strategies reported for indole-2-carboxylate derivatives, a plausible synthetic route for this compound is outlined below:

Step Reaction Type Reagents/Conditions Product Notes
1 Starting material 5-fluoroindole-2-carboxylic acid 5-fluoroindole-2-carboxylic acid Commercial or synthesized precursor
2 Esterification Methanol, concentrated sulfuric acid, reflux Methyl 5-fluoroindole-2-carboxylate Standard Fischer esterification
3 Bromination at C3 N-bromosuccinimide (NBS), mild conditions 3-bromo-5-fluoroindole-2-carboxylate methyl ester Selective bromination at 3-position
4 Fluorination or substitution Fluorinating agent (e.g., Selectfluor) or nucleophilic substitution Methyl 3,5-difluoroindole-2-carboxylate Introduction of fluorine at C3 position

This route is consistent with methodologies reported for related indole derivatives, where bromination at the 3-position serves as a handle for further substitution or fluorination.

Alternative Methods: Direct Carbomethoxy Transfer

An alternative approach involves direct carbomethoxy transfer to indole derivatives using dimethyl carbonate (DMC) in the presence of ionic liquids as catalysts. This method allows the preparation of methyl indole-1-carboxylates and derivatives under mild conditions, typically at temperatures ranging from 50°C to boiling point, with ionic liquids such as 1-butyl-3-methylimidazolium hydroxide acting as catalysts. Although this method is more commonly applied to indole-1-carboxylates, it may be adapted for 2-carboxylates with appropriate modifications.

Analysis of Preparation Methods

Efficiency and Yield

  • Esterification of indole-2-carboxylic acids to methyl esters is a high-yielding, well-established process with yields often exceeding 90% under optimized conditions.
  • Selective bromination at the 3-position using N-bromosuccinimide typically proceeds with good regioselectivity and yields around 80-90%.
  • Subsequent fluorination at the 3-position can be challenging due to the reactivity of fluorinating agents and potential side reactions; however, electrophilic fluorination methods such as using Selectfluor have been reported to provide moderate to good yields (50-80%) depending on conditions and substrate.

Selectivity and Functional Group Compatibility

  • The presence of electron-withdrawing groups like fluorine at the 5-position influences the reactivity of the indole ring, facilitating selective functionalization at the 3-position.
  • Careful control of reaction conditions is necessary to avoid over-fluorination or undesired substitution on the indole ring.
  • Ester groups are generally stable under mild fluorination and bromination conditions.

Scalability and Practical Considerations

  • The described synthetic steps utilize commercially available reagents and standard laboratory techniques, making the route amenable to scale-up.
  • Use of ionic liquids for carbomethoxy transfer offers a green chemistry advantage but may require optimization for specific substrates like this compound.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Esterification + Bromination + Fluorination 5-fluoroindole-2-carboxylic acid Methanol, H2SO4; NBS; Selectfluor High regioselectivity; well-established steps Multiple steps; moderate fluorination yields
Direct Carbomethoxy Transfer Indole or indole derivatives Dimethyl carbonate, ionic liquid catalyst, 50-100°C Mild conditions; green chemistry approach Primarily for indole-1-carboxylates; may require adaptation

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, Methyl 3,5-difluoro-1H-indole-2-carboxylate can undergo electrophilic substitution reactions, particularly at the 3-position.

    Nucleophilic Substitution: The fluorine atoms at the 3 and 5 positions can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

    Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted indoles with various nucleophiles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3,5-difluoro-1H-indole-2-carboxylate has the molecular formula C10H8F2NO2C_{10}H_{8}F_{2}NO_{2} and a molecular weight of approximately 201.17 g/mol. The presence of two fluorine atoms at positions 3 and 5 of the indole ring enhances its electronic properties, making it a valuable target for both synthetic and biological studies.

Drug Discovery

This compound has shown potential as a lead compound in drug discovery, particularly for cancer treatment and other diseases. Its structure allows for interaction with various biological targets, which can be explored through molecular docking studies to assess binding affinities and mechanisms of action.

Research indicates that indole derivatives, including this compound, exhibit significant pharmacological properties. These properties include:

  • Anticancer Activity : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antiviral Properties : Some studies suggest potential applications against viruses such as HIV, where modifications to the indole scaffold can enhance integrase inhibition .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound influences its reactivity and biological activity compared to other indole derivatives. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 6-chloro-1H-indole-2-carboxylateChlorine at position 6Different reactivity due to chlorine substitution
Methyl 5-fluoro-1H-indole-2-carboxylateSingle fluorine at position 5Potentially different biological activity
Methyl 5-bromo-1H-indole-2-carboxylateBromine at position 5Altered electronic properties compared to fluorine
Methyl 4-fluoro-1H-indole-2-carboxylateFluorine at position 4Variations in reactivity and selectivity

The difluorinated structure of this compound provides distinct electronic properties that enhance its interactions with biological targets compared to these similar compounds.

Case Study: Antiviral Activity

In one study focusing on indole derivatives as HIV integrase inhibitors, this compound was assessed for its binding affinity against integrase. The results indicated that modifications on the indole core could significantly improve inhibitory effects against viral replication .

Case Study: Anticancer Properties

Another investigation highlighted the anticancer potential of this compound by evaluating its effect on various cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent molecule in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physicochemical differences between methyl 3,5-difluoro-1H-indole-2-carboxylate and related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound F at 3,5; CO₂Me at 2 C₁₀H₇F₂NO₂ 211.17 Enhanced metabolic stability due to dual fluorination; potential use in drug discovery .
Methyl 4,5-difluoro-1H-indole-2-carboxylate F at 4,5; CO₂Me at 2 C₁₀H₇F₂NO₂ 211.17 Similar molecular weight but distinct regiochemistry; altered electronic effects .
Ethyl 5-fluoro-1H-indole-2-carboxylate F at 5; CO₂Et at 2 C₁₁H₁₀FNO₂ 207.21 Precursor for amide derivatives (e.g., N-benzoylphenyl analogs); m.p. 233–250°C .
Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate F at 7; Me at 3; CO₂Me at 2 C₁₁H₁₀FNO₂ 207.21 Steric bulk from methyl group at 3; lower polarity compared to difluoro analogs .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl at 7; Me at 3; CO₂H at 2 C₁₀H₈ClNO₂ 223.63 Larger, less electronegative substituent (Cl) at 7; carboxylic acid group enables salt formation .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F at 5; CONH-benzophenone at 2 C₂₂H₁₆FN₂O₂ 359.12 Amide derivatives exhibit higher melting points (249–250°C) due to hydrogen bonding .

Electronic and Reactivity Differences

  • Fluorine vs. Chlorine Substituents : Fluorine’s high electronegativity (compared to chlorine) creates stronger electron-withdrawing effects, reducing electron density on the indole ring. This makes this compound less reactive toward electrophilic substitution than its chloro analog (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .
  • Regiochemical Impact: The 3,5-difluoro substitution pattern may lead to unique π-stacking interactions in crystal structures, distinct from 4,5-difluoro or mono-fluoro isomers .
  • Ester vs. Amide Functionality : The methyl ester group in the target compound offers hydrolytic lability under basic conditions, enabling further derivatization (e.g., saponification to carboxylic acid). In contrast, amide derivatives (e.g., N-benzoylphenyl analogs) exhibit greater stability and higher melting points .

Spectroscopic Characteristics

While specific data for this compound are unavailable, analogous compounds provide insights:

  • ¹H-NMR: Fluorine atoms at 3 and 5 would deshield adjacent protons (e.g., H-4, H-6), causing downfield shifts compared to non-fluorinated indoles. Coupling constants (e.g., $^3J_{H-F}$) may reveal spin-spin interactions .
  • IR Spectroscopy : The ester carbonyl (C=O) stretch typically appears near 1670–1666 cm⁻¹, as seen in ethyl 5-fluoroindole-2-carboxylate derivatives .

Biological Activity

Methyl 3,5-difluoro-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by its unique structural features that enhance its chemical reactivity and biological activity. This article explores its biological activities, synthesis methods, and potential applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

Molecular Formula: C₁₀H₈F₂N O₂
Molecular Weight: Approximately 201.17 g/mol
Structural Features: The compound contains two fluorine atoms at positions 3 and 5 of the indole ring and a carboxylate ester functional group, which contribute to its distinctive electronic properties and biological interactions.

2. Biological Activities

This compound exhibits a variety of biological activities, primarily due to its ability to interact with various biological targets such as enzymes and receptors. Key pharmacological properties include:

  • Antibacterial Activity: Indole derivatives are known for their antibacterial properties, with potential applications in treating infections.
  • Antiviral Activity: Research indicates that modifications in the indole structure can enhance antiviral efficacy against targets like HIV integrase .

Table 1: Summary of Biological Activities

Activity Type Mechanism IC50 Values
AntibacterialInhibition of bacterial enzyme functionVaries by strain
AntiviralInhibition of HIV integraseIC50 = 0.13 μM (for optimized derivatives)

The mechanism of action for this compound involves binding to specific targets within cells, altering their function and affecting cellular processes. This binding can lead to:

  • Modulation of enzymatic activity
  • Disruption of cellular signaling pathways
  • Induction of apoptosis in cancer cells

Molecular docking studies have provided insights into how this compound interacts at a molecular level with its biological targets, suggesting that the difluorinated structure enhances binding affinity and selectivity.

4. Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes, often involving the introduction of fluorine substituents at specific positions on the indole ring. Common methods include:

  • Electrophilic Aromatic Substitution: Utilizing fluorinating agents to introduce fluorine atoms at positions 3 and 5.
  • Carboxylation Reactions: Converting suitable precursors into the carboxylate form.

5. Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

Compound Name Structural Features Unique Properties
Methyl 6-chloro-1H-indole-2-carboxylateChlorine at position 6Different reactivity due to chlorine substitution
Methyl 5-fluoro-1H-indole-2-carboxylateSingle fluorine at position 5Potentially different biological activity
Methyl 5-bromo-1H-indole-2-carboxylateBromine at position 5Altered electronic properties compared to fluorine
Methyl 4-fluoro-1H-indole-2-carboxylateFluorine at position 4Variations in reactivity and selectivity

The difluorinated structure provides distinct electronic properties that can enhance interactions with biological targets compared to these similar compounds.

6. Case Studies and Research Findings

Recent studies have demonstrated the promising biological activities of this compound:

  • Antiviral Efficacy Against HIV: A study showed that derivatives based on this compound exhibited enhanced inhibitory effects on HIV integrase compared to parent compounds, with IC50 values significantly lower than those previously reported for similar structures .
  • Antibacterial Properties: Investigations into the antibacterial activity revealed that this compound effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,5-difluoro-1H-indole-2-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorination of indole precursors using fluorinating agents (e.g., DAST or Selectfluor) under inert conditions. Purification often involves column chromatography with cyclohexane/ethyl acetate gradients (80:20 to 85:15) and recrystallization for higher purity . Key steps include refluxing in polar aprotic solvents (e.g., DMSO or DMF) with sodium ethoxide as a base, followed by spectroscopic validation (¹H/¹³C NMR, IR) to confirm regioselective fluorination .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Methodology : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., fluorine-induced deshielding at C3/C5 positions) and ester functionality (δ ~3.9 ppm for methyl ester) .
  • IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .
  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities from incomplete fluorination or ester hydrolysis.

Q. What safety protocols are critical during handling and waste disposal?

  • Methodology : Follow OSHA guidelines for fluorinated indoles:

  • Use fume hoods to avoid inhalation of fine powders.
  • Neutralize acidic/basic waste streams before disposal.
  • Collaborate with certified waste management services for halogenated organic residues, as described in safety data sheets for structurally similar indole derivatives .

Advanced Research Questions

Q. How does the electronic effect of 3,5-difluoro substitution influence reactivity in cross-coupling reactions?

  • Methodology : Fluorine’s electron-withdrawing nature enhances electrophilicity at the indole C2 position. Computational modeling (e.g., DFT via Gaussian) can predict Fukui functions to identify reactive sites. Experimentally, compare Suzuki-Miyaura coupling yields using Pd catalysts with/without fluorine substitution. Monitor reaction kinetics via LC-MS to quantify rate enhancements .

Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?

  • Methodology : Systematically vary parameters:

  • Temperature : Optimize reflux conditions (e.g., 150–190°C) to balance reaction rate and decomposition .
  • Catalyst loading : Screen Pd(OAc)₂ vs. XPhos-Pd-G3 for improved turnover in coupling reactions.
  • Solvent polarity : Test DMSO (high polarity) vs. THF (low polarity) to stabilize intermediates. Use DoE (Design of Experiments) to identify critical factors .

Q. How can computational tools predict regioselectivity in further functionalization of this compound?

  • Methodology :

Perform geometry optimization and electrostatic potential mapping (ESP) using DFT (e.g., B3LYP/6-31G*).

Calculate local softness (Fukui indices) to identify nucleophilic/electrophilic sites.

Validate predictions experimentally via electrophilic substitution (e.g., nitration or bromination) and compare regiochemical outcomes .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodology : Fluorine’s small size and high electronegativity disrupt crystal packing. Use SHELXL for small-molecule refinement:

  • Optimize solvent mixtures (e.g., EtOAc/hexane) for slow evaporation.
  • Analyze twinning and disorder with PLATON; apply restraints during refinement for improved R-factors .

Methodological Notes

  • Spectral Data Interpretation : Fluorine’s anisotropic effects complicate NMR splitting patterns. Use ¹⁹F NMR (if accessible) to resolve ambiguities .
  • Scale-Up Considerations : Pilot reactions in pressurized reactors to maintain solvent boiling points during reflux .
  • Computational Validation : Cross-check DFT results with experimental Hammett constants for fluorine substituents .

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